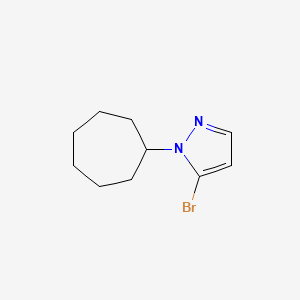![molecular formula C10H12ClF3N2O B13301709 2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B13301709.png)
2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride typically involves the reaction of 2-(trifluoromethyl)benzoyl chloride with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the amine group. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, and reaction temperatures ranging from -10°C to 50°C.
Scientific Research Applications
2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride involves its interaction with specific molecular targets in biological systems. It may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride include:
- 2-(methylamino)-2-[2-(trifluoromethyl)phenyl]cyclohexanone hydrochloride
- 2-(ethylamino)-2-[2-(trifluoromethyl)phenyl]cyclohexanone hydrochloride These compounds share structural similarities but differ in their specific functional groups and overall molecular structure. The presence of the trifluoromethyl group in all these compounds contributes to their unique properties and potential applications .
Properties
Molecular Formula |
C10H12ClF3N2O |
|---|---|
Molecular Weight |
268.66 g/mol |
IUPAC Name |
2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C10H11F3N2O.ClH/c1-14-6-9(16)15-8-5-3-2-4-7(8)10(11,12)13;/h2-5,14H,6H2,1H3,(H,15,16);1H |
InChI Key |
FPQWJEUCQZPZAR-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)NC1=CC=CC=C1C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


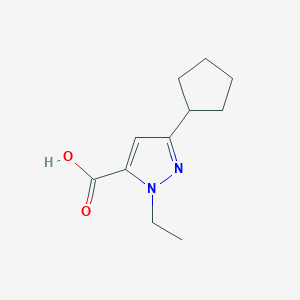
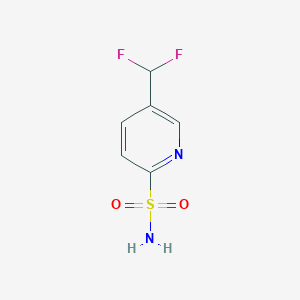
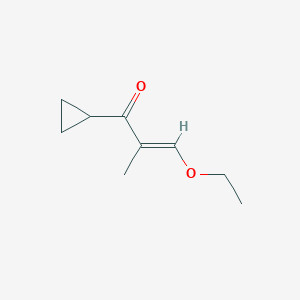

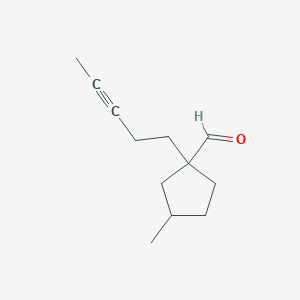
![2-[4-(Dimethylamino)phenyl]-2,2-difluoroacetic acid](/img/structure/B13301674.png)
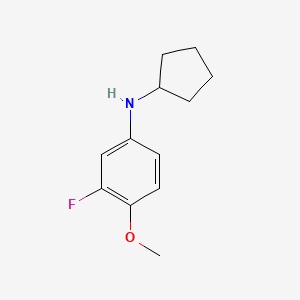

![2-{7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine](/img/structure/B13301701.png)
![3-[(1-Cyclopentyl-1H-pyrazol-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13301714.png)
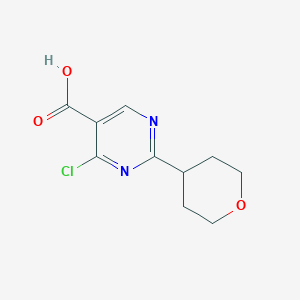
![2-[1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine](/img/structure/B13301720.png)
![2-(Hydroxymethyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B13301728.png)
